N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-FLUOROBENZENESULFONYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5S/c1-11(22)19-12(2)26-18-9-6-15(10-17(18)19)21(13(3)23)27(24,25)16-7-4-14(20)5-8-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQPHMROIQOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylacetamide” are currently under investigation. The compound is being studied in clinical trials for its potential therapeutic effects.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that could potentially have therapeutic effects.
Biochemical Pathways
The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects that could have therapeutic implications.
Biological Activity
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorobenzenesulfonyl)acetamide is a compound that belongs to the class of benzofuran derivatives, which have been recognized for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16FNO4S
- Molecular Weight : 357.39 g/mol
- CAS Number : 1094884
Pharmacological Activities
The biological activities of benzofuran derivatives, including this compound, have been extensively studied. Key findings regarding its pharmacological properties include:
-
Anticholinesterase Activity :
- Benzofuran derivatives have shown significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- In a study, compounds similar to this benzofuran exhibited IC50 values indicative of potent AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .
-
Antibacterial Properties :
- Research indicates that several benzofuran derivatives possess antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. The compound's structural features may enhance its interaction with bacterial targets .
- Comparative studies showed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin, highlighting their potential as alternative antibacterial agents .
- Antioxidant Activity :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting AChE and potentially other enzymes involved in neurotransmitter degradation, this compound may enhance synaptic transmission and improve cognitive function.
- Interaction with Bacterial Cell Walls : The sulfonamide group may play a crucial role in disrupting bacterial cell wall synthesis or function, leading to bactericidal effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorobenzenesulfonyl)acetamide exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of benzofuran can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property is attributed to the compound's ability to modulate signaling pathways associated with inflammation .
Pharmacological Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. This compound may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Its sulfonamide group is particularly effective against bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action appears to involve inhibition of bacterial folic acid synthesis, similar to traditional sulfa drugs.
Material Science
Polymer Applications
In material science, this compound has potential applications as a polymer additive. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers when incorporated as a modifier . This application is particularly relevant in developing high-performance materials for industrial use.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against breast cancer cell lines. The results demonstrated that one derivative inhibited cell growth by over 70% at low micromolar concentrations, indicating strong potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of benzofuran derivatives included this compound. The study found that treatment with this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its utility in developing therapies for neurodegenerative diseases .
Comparison with Similar Compounds
Discussion of Substituent Effects
- Fluoro vs. Chloro/Nitro : Fluorine’s small size and high electronegativity enhance metabolic stability and membrane permeability compared to bulkier, more reactive groups like nitro or chloro. This could make the target compound more suitable for pharmaceutical applications.
- Benzofuran vs. Benzothiazole : Oxygen in benzofuran may engage in hydrogen bonding, whereas sulfur in benzothiazole contributes to π-π stacking interactions, affecting target selectivity.
- Agricultural vs. Pharmaceutical Design : Chloro/methoxy substituents in herbicides prioritize environmental efficacy, while fluoro/acetyl groups in the target compound suggest a focus on target specificity and pharmacokinetics .
Q & A
(Basic) What spectroscopic and chromatographic methods are essential for characterizing this compound, and how can researchers validate structural integrity?
Answer:
Key techniques include nuclear magnetic resonance (NMR) for elucidating hydrogen/carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, acetyl). High-performance liquid chromatography (HPLC) is critical for purity assessment (>95% purity is typically required for biological assays). Cross-validation using multiple methods (e.g., comparing NMR shifts with computational predictions) ensures structural accuracy .
(Advanced) How can experimental design (DOE) optimize reaction conditions for synthesizing this compound?
Answer:
Response surface methodology (RSM) or factorial designs systematically evaluate variables (temperature, solvent polarity, catalyst loading) to maximize yield and minimize side products. For example, a central composite design could optimize pH and reaction time, reducing iterations. Statistical tools (ANOVA) identify significant factors. Evidence from analogous sulfonamide syntheses suggests temperature control (±2°C) and inert atmospheres are critical for sulfonyl group stability .
(Basic) What are the primary biological targets hypothesized for this compound, and how are preliminary screenings conducted?
Answer:
Based on structural analogs, potential targets include tyrosine kinases or bacterial dihydropteroate synthase (common for sulfonamides). In vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) are performed at varying concentrations (1–100 µM). Positive controls (e.g., sulfamethoxazole) and dose-response curves establish baseline activity. Cell viability assays (MTT/XTT) assess cytotoxicity .
(Advanced) How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
Contradictions often arise from impurities, assay variability, or cell-line specificity. Strategies:
- Reproducibility checks : Replicate studies under standardized conditions.
- Purity reassessment : Use HPLC-MS to confirm compound integrity.
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size). For example, discrepancies in IC50 values may stem from solvent choice (DMSO vs. aqueous buffers) affecting solubility .
(Advanced) What computational approaches support structure-activity relationship (SAR) modeling for analogs?
Answer:
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like kinase domains. QSAR models (e.g., CoMFA, Random Forest) correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) with activity. For instance, electron-withdrawing groups on the benzofuran ring may enhance target interaction. Validation via leave-one-out cross-checks ensures model robustness .
(Basic) What are the recommended storage conditions to maintain compound stability?
Answer:
Store at -20°C under inert gas (argon) to prevent oxidation. Lyophilized forms are stable for >12 months. For solutions, use anhydrous DMSO (sealed, desiccated). Regular stability testing via HPLC monitors degradation (e.g., hydrolysis of the acetamide group in humid environments) .
(Advanced) How can solubility challenges in biological assays be addressed methodologically?
Answer:
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles. For example, analog studies show 20–30% solubility improvement with β-cyclodextrin complexes .
(Advanced) What reaction mechanisms are proposed for key synthetic steps, such as sulfonylation or benzofuran ring formation?
Answer:
- Sulfonylation : Likely proceeds via nucleophilic attack of the amine on the sulfonyl chloride, requiring anhydrous conditions (e.g., dichloromethane, 0–5°C) to suppress hydrolysis.
- Benzofuran cyclization : Acid-catalyzed (H2SO4) intramolecular esterification forms the ring. Computational studies (DFT) suggest transition-state stabilization by acetyl groups at C3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
